Cytidine-5'-triphosphoric acid disodium salt
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Overview
Description
Cytidine 5’-triphosphate (disodium salt) is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a nucleotide derivative involved in various biochemical processes, including phospholipid anabolism and RNA synthesis. This compound is essential for the synthesis of DNA and RNA and plays a crucial role in cellular metabolism .
Mechanism of Action
Cytidine-5’-triphosphoric acid disodium salt (CTP)
, also known as Sodium ((2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1(2H)-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methyl dihydrogentriphosphate , is a pyrimidine nucleoside triphosphate involved in a variety of biochemical reactions .
Target of Action
The primary target of CTP is the enzyme aspartate carbamoyltransferase . This enzyme plays a crucial role in pyrimidine biosynthesis . CTP also acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation .
Mode of Action
CTP prevents the action of aspartate carbamoyltransferase . It serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It is used in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .
Biochemical Pathways
CTP is involved in the biosynthesis of pyrimidines . It also participates in the biosynthesis of glycerophospholipids and the glycosylation of proteins . Additionally, it is used as a substrate in the formation of phosphatidylcholine via the formation of CDP-choline .
Pharmacokinetics
It is known that ctp can cross the blood-cerebrospinal fluid barrier .
Result of Action
The action of CTP results in the synthesis of RNA by RNA polymerases . It also supports the formation of phosphatidylcholine via the formation of CDP-choline . Furthermore, it aids in the production of CMP-neuNAc used in sialylation reactions .
Biochemical Analysis
Biochemical Properties
Cytidine-5’-triphosphoric acid disodium salt serves as a molecule of high energy, similar to adenosine triphosphate (ATP) . It acts as a coenzyme in glycerophospholipid biosynthesis and protein glycosylation . It interacts with enzymes such as aspartate carbamoyltransferase, which participates in pyrimidine biosynthesis .
Cellular Effects
The compound influences cell function by participating in the synthesis of RNA by RNA polymerases . It also acts as a substrate for CMP-neuNAc synthetase(s), which produce CMP-neuNAc used in sialylation reactions .
Molecular Mechanism
At the molecular level, Cytidine-5’-triphosphoric acid disodium salt exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . For instance, it prevents the action of aspartate carbamoyltransferase .
Temporal Effects in Laboratory Settings
In laboratory settings, the compound has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . It has also been used in the preparation of ribonucleotide 5’-triphosphosphate precursors stocks for large-scale RNA synthesis .
Metabolic Pathways
Cytidine-5’-triphosphoric acid disodium salt is involved in the metabolic pathway of phospholipid anabolism . It interacts with enzymes and cofactors in this pathway .
Transport and Distribution
The compound can cross the blood-cerebrospinal fluid barrier . It is involved in phospholipid anabolism in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cytidine 5’-triphosphate (disodium salt) can be synthesized through the enzymatic phosphorylation of cytidine 5’-monophosphate (CMP). This process involves the use of specific kinases that catalyze the addition of phosphate groups to CMP, resulting in the formation of cytidine 5’-triphosphate .
Industrial Production Methods: In industrial settings, cytidine 5’-triphosphate (disodium salt) is produced using large-scale fermentation processes involving genetically engineered microorganisms. These microorganisms are designed to overproduce the necessary enzymes for the phosphorylation of CMP, leading to the efficient production of cytidine 5’-triphosphate .
Chemical Reactions Analysis
Types of Reactions: Cytidine 5’-triphosphate (disodium salt) undergoes various chemical reactions, including:
Phosphorylation: It acts as a substrate for kinases, leading to the formation of other nucleotides.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate (CDP) and cytidine monophosphate (CMP).
Substitution: It participates in substitution reactions where the triphosphate group is replaced by other functional groups.
Common Reagents and Conditions:
Kinases: Enzymes that catalyze the phosphorylation of CMP to cytidine 5’-triphosphate.
Water: Used in hydrolysis reactions to break down cytidine 5’-triphosphate into its components.
Major Products Formed:
- Cytidine diphosphate (CDP)
- Cytidine monophosphate (CMP)
- Various phosphorylated derivatives
Scientific Research Applications
Cytidine 5’-triphosphate (disodium salt) has a wide range of scientific research applications, including:
- Chemistry: Used as a reagent in the synthesis of nucleotides and nucleic acids.
- Biology: Plays a crucial role in RNA synthesis and cellular metabolism.
- Medicine: Investigated for its potential therapeutic applications in treating neurological disorders and enhancing cognitive function.
- Industry: Utilized in the production of pharmaceuticals and as a food additive .
Comparison with Similar Compounds
- Adenosine triphosphate (ATP)
- Guanosine triphosphate (GTP)
- Uridine triphosphate (UTP)
Properties
CAS No. |
36051-68-0 |
---|---|
Molecular Formula |
C9H14N3Na2O14P3 |
Molecular Weight |
527.12 g/mol |
IUPAC Name |
disodium;[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphono phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2/t4-,6-,7-,8-;;/m1../s1 |
InChI Key |
NFQMDTRPCFJJND-WFIJOQBCSA-L |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)O)O)O.[Na+].[Na+] |
Related CAS |
36051-68-0 18423-42-2 |
Synonyms |
CTP; NSC 20261 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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